N-(2,6-dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
N-(2,6-Dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic small molecule featuring a fused imidazo[2,1-b]thiazole core linked to a substituted acetamide moiety. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse bioactivity, including anticancer and kinase-inhibitory properties . The compound’s structure includes a 4-methylphenyl group at position 6 of the imidazothiazole ring and a 2,6-dimethylphenyl group on the acetamide nitrogen. These substituents modulate physicochemical properties such as lipophilicity and solubility, which influence pharmacokinetics and target binding .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-14-7-9-17(10-8-14)19-12-25-18(13-27-22(25)23-19)11-20(26)24-21-15(2)5-4-6-16(21)3/h4-10,12-13H,11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQAMRCEIPDQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethylaniline with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea to form the imidazo[2,1-b][1,3]thiazole core. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s closest analogs differ in substituents on the phenyl rings and the nature of the heterocyclic or amine-linked groups. Key examples include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-methylphenyl group (electron-donating) contrasts with analogs like 5l (4-chlorophenyl, electron-withdrawing). Chlorine substituents enhance electrophilicity and often improve kinase-binding affinity, as seen in 5l’s potent VEGFR2 inhibition (5.72% at 20 μM) . Methyl groups may reduce potency but improve metabolic stability.
- Amide Substitutions: The 2,6-dimethylphenyl group on the acetamide nitrogen introduces steric hindrance compared to pyridine-linked piperazine/morpholine groups in 5l and 5a. Bulkier substituents (e.g., 5l’s piperazinyl-methoxybenzyl group) correlate with higher melting points (116–118°C vs. 108–110°C for 5h ), suggesting stronger intermolecular interactions.
Biological Activity
N-(2,6-dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is an organic compound with significant potential in pharmacological applications. It belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C19H20N2OS
- Molecular Weight : Approximately 336.44 g/mol
- Structural Features : The compound features a thiazole ring system fused with an imidazole moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
- Modulation of Cellular Signaling : It can influence signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial effects:
- Antibacterial Effects : The compound has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the range of 0.125 - 2.0 mg/mL .
- Antifungal Effects : In vitro studies have demonstrated antifungal activity against strains such as Candida albicans and Candida glabrata .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.25 |
| Candida glabrata | 0.5 |
Anticancer Activity
The compound has shown promising results in anticancer studies:
- Cell Line Studies : In vitro tests using A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines indicated significant cytotoxic effects with IC50 values in the low micromolar range .
- Mechanism : The anticancer activity is believed to result from the induction of apoptosis and cell cycle arrest .
Case Studies
- Anticonvulsant Activity : A study reported that compounds similar to this compound exhibited anticonvulsant properties by increasing GABA levels and inhibiting GABA transaminase .
- Synergistic Effects : Combinations of this compound with other antimicrobial agents have shown enhanced efficacy against resistant strains of bacteria, suggesting potential for use in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
